molecular formula C22H35NO7 B1665377 Amoproxan CAS No. 22661-76-3

Amoproxan

Cat. No. B1665377
CAS RN: 22661-76-3
M. Wt: 425.5 g/mol
InChI Key: YOKPRDAUBGOISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amoproxan is a coronary dilator agent . It was once used as a coronary artery dilator and anti-arrhythmic, but it appears to have been withdrawn from production .


Molecular Structure Analysis

Amoproxan has the molecular formula C22H35NO7 . Its exact mass is 425.24 and its molecular weight is 425.52 . The elemental composition of Amoproxan is Carbon © 62.10%, Hydrogen (H) 8.29%, Nitrogen (N) 3.29%, and Oxygen (O) 26.32% .

Scientific Research Applications

  • Role in Cancer Treatment and Cellular Mechanisms:

    • Amoproxan, also known as amethopterin or methotrexate, has been extensively studied for its role in cancer treatment. It's known as an antimetabolite and antifolate drug with anti-inflammatory properties. It's used to treat autoimmune diseases like psoriasis and rheumatoid arthritis, as well as various types of cancer, including breast cancer, lymphoma, and lung cancer (Tousson et al., 2014).
    • Its mechanism of action primarily involves inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis and cellular replication. This action is instrumental in preventing DNA synthesis in rapidly dividing cancer cells (Bertino, 1963).
  • Influence on Cellular Apoptosis Pathways:

    • Research has shown that amoproxan can induce apoptosis in human cancer cells by activating caspase 8 in the extrinsic death receptor pathway and influencing mitochondria. This indicates its role in promoting programmed cell death, a key mechanism in controlling cancer cell proliferation (Zhou et al., 2006).
  • Impact on Antimicrobial Resistance and Infectious Diseases:

    • Although not directly related to amoproxan, studies on similar compounds show the importance of scientific antimicrobial management strategies in optimizing the use of such drugs. This highlights the broader context in which amoproxan-like drugs are used, particularly in managing drug resistance and optimizing treatment protocols (Yang et al., 2019).
  • Beyond Dihydrofolate Reductase Inhibition:

    • Recent studies suggest that apart from inhibiting dihydrofolate reductase, amoproxan may also affect other intracellular pathways independent of folate metabolism. This broadens the understanding of its pharmacology and therapeutic mechanisms, potentially opening up new avenues for treatment strategies (Šrámek et al., 2017).

properties

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPRDAUBGOISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048838
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amoproxan

CAS RN

22661-76-3
Record name Amoproxan [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RL57FCYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoproxan
Reactant of Route 2
Reactant of Route 2
Amoproxan
Reactant of Route 3
Reactant of Route 3
Amoproxan
Reactant of Route 4
Amoproxan
Reactant of Route 5
Reactant of Route 5
Amoproxan
Reactant of Route 6
Reactant of Route 6
Amoproxan

Citations

For This Compound
55
Citations
C Roulet, B Duperray, H Pacheco, P Duchene-Marullaz - Therapie, 1973 - europepmc.org
[Study of the action of a coronary dilator agent: (isoamyloxy-3 (trimethoxy-3,4,5 benzoyloxy)-propyl)-4 tetrahydro-oxazine-1,4 hydrochloride (amoproxan) on the metabolism of adenylic …
Number of citations: 2 europepmc.org
JP Noble, J Hewitt - Bulletin de la Societe Francaise de …, 1970 - europepmc.org
[Cutaneous and mucosal complications after absorbing amoproxan. 5 cases] - Abstract - Europe PMC … [Cutaneous and mucosal complications after absorbing amoproxan. 5 cases] …
Number of citations: 2 europepmc.org
R Degos, J Civatte, S Belaïch, L Schnitzler… - Bulletin de la Societe …, 1970 - europepmc.org
[Dermatitis of uncovered parts in 6 patients taking amoproxan (Mederel)] - Abstract - Europe PMC … [Dermatitis of uncovered parts in 6 patients taking amoproxan (Mederel)] … [Cutaneous …
Number of citations: 2 europepmc.org
A Sawicka-Pierko, I Obuchowska… - Klinika Oczna/Acta …, 2014 - termedia.pl
Nutritional optic neuropathy (aka deficiency optic neuropathy) is a dysfunction of the optic nerve resulting from improper dietary content of certain nutrients essential for normal …
Number of citations: 10 www.termedia.pl
EV Hess - Toxicology, 2002 - Elsevier
Many important clues have been provided by the relationship of certain medications to lupus and other autoimmune syndromes. These are temporary conditions that resolve when the …
Number of citations: 137 www.sciencedirect.com
C Chang, ME Gershwin - Journal of autoimmunity, 2010 - Elsevier
Drug-induced autoimmunity is an idiosyncratic, non-IgE immune related drug reaction. Interestingly, although many drugs have been reported to induce autoantibodies, only a few have …
Number of citations: 180 www.sciencedirect.com
D Sunitha, K Hemalatha… - Asian Journal of …, 2016 - indianjournals.com
Drugs are made to save lives and not cause deaths. Every drug has some side effect if the dose of the drug is correct, then it can be avoided. Some drugs side/adverse effects can be …
Number of citations: 2 www.indianjournals.com
H Tateno, Y Kamiguchi, M Shimada… - Mutation Research …, 1995 - Elsevier
Many inhibitors of tubulin polymerization have a trimethoxybenzene ring in their molecules. Such trimethoxybenzoic compounds and their analogues may therefore have a potency to …
Number of citations: 9 www.sciencedirect.com
AB Mongey, EV Hess - Systemic Lupus Erythematosus, 2011 - Elsevier
Publisher Summary Autoimmunity can follow exposure to drugs or other agents. There are increasing numbers of reports and case series of patients who develop autoantibodies and …
Number of citations: 5 www.sciencedirect.com
EV Hess - Environmental Health Perspectives, 1999 - ehp.niehs.nih.gov
A large number of drugs and an increasing number of environmental agents reportedly result in the appearance of a number of autoantibodies and in many instances in the appearance …
Number of citations: 20 ehp.niehs.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.